molecular formula C22H13F3N2O4S2 B2659413 [4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 3-(trifluoromethyl)benzoate CAS No. 320424-22-4

[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 3-(trifluoromethyl)benzoate

Cat. No.: B2659413
CAS No.: 320424-22-4
M. Wt: 490.47
InChI Key: NGELKTKSYURWSD-UHFFFAOYSA-N
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Description

[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 3-(trifluoromethyl)benzoate is a complex organic compound that features a benzothiazole ring, a nitrophenyl group, and a trifluoromethyl benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 3-(trifluoromethyl)benzoate typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with carbon disulfide and an oxidizing agent.

    Nitration of Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Formation of the Trifluoromethyl Benzoate: The trifluoromethyl benzoate moiety is introduced via esterification of 3-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst.

    Coupling Reactions: The final step involves coupling the benzothiazole derivative with the nitrated phenyl compound under suitable conditions, often using a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for nitration and esterification processes to enhance efficiency and safety.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted benzothiazole derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology and Medicine:

  • Potential use in drug discovery due to its structural complexity and functional groups.
  • Investigated for antimicrobial and anticancer properties.

Industry:

  • Utilized in the development of advanced materials, including polymers and dyes.
  • Employed in the synthesis of specialty chemicals.

Mechanism of Action

The compound’s mechanism of action in biological systems often involves interaction with specific molecular targets such as enzymes or receptors. The benzothiazole ring can intercalate with DNA, while the nitro and trifluoromethyl groups can enhance binding affinity and specificity. These interactions can disrupt normal cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

    [4-(1,3-Benzothiazol-2-ylsulfanyl)phenyl]methyl benzoate: Lacks the nitro and trifluoromethyl groups.

    [4-(1,3-Benzothiazol-2-ylsulfanyl)-3-aminophenyl]methyl benzoate: Contains an amino group instead of a nitro group.

Uniqueness:

  • The presence of both nitro and trifluoromethyl groups in [4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 3-(trifluoromethyl)benzoate enhances its reactivity and potential biological activity compared to similar compounds.
  • The trifluoromethyl group increases the compound’s lipophilicity, potentially improving its ability to cross cell membranes.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 3-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F3N2O4S2/c23-22(24,25)15-5-3-4-14(11-15)20(28)31-12-13-8-9-19(17(10-13)27(29)30)33-21-26-16-6-1-2-7-18(16)32-21/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGELKTKSYURWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)COC(=O)C4=CC(=CC=C4)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F3N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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